molecular formula C7H8BrNO B3000708 5-Bromo-2-cyclobutyl-1,3-oxazole CAS No. 1391737-95-3

5-Bromo-2-cyclobutyl-1,3-oxazole

Cat. No.: B3000708
CAS No.: 1391737-95-3
M. Wt: 202.051
InChI Key: CLRRULLYLPNBLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a cyclobutyl-substituted oxazole precursor . The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclobutyl-1,3-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Oxazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .

Mechanism of Action

Comparison with Similar Compounds

  • 2-Bromo-5-cyclobutyl-1,3-oxazole
  • 5-Bromo-2-cyclopropyl-1,3-oxazole
  • 5-Bromo-2-cyclopentyl-1,3-oxazole

Comparison: 5-Bromo-2-cyclobutyl-1,3-oxazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-bromo-2-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRULLYLPNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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